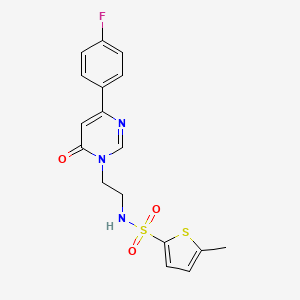
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H16FN3O3S2 and its molecular weight is 393.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, a thiophene ring, and a pyrimidine derivative with a fluorophenyl substituent. Its molecular formula is C23H22FN5O2S with a molecular weight of approximately 445.5 g/mol. The presence of fluorine in the structure is significant as it enhances lipophilicity, potentially improving pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Preparation of the Pyrimidine Core : Starting from suitable precursors, the pyrimidine ring is formed.
- Introduction of the Fluorophenyl Group : This is achieved through electrophilic aromatic substitution.
- Formation of the Thiophene Ring : This step often requires specific reagents and conditions to ensure successful cyclization.
- Final Sulfonamide Formation : The sulfonamide moiety is introduced last, often involving the reaction of an amine with a sulfonyl chloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. For instance, studies have shown that derivatives of pyrimidines and thiazoles can possess significant antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial cells. The fluorophenyl group may enhance binding affinity to target sites, while the sulfonamide component can inhibit bacterial folate synthesis, a critical pathway for microbial growth .
Case Studies
- Antimicrobial Screening : In vitro tests have demonstrated that related compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains. For example, one study reported MIC values as low as 0.21 μM for certain thiazolopyridine derivatives .
- Cytotoxicity Assays : The cytotoxic effects on human cell lines such as HaCat and Balb/c 3T3 were assessed using MTT assays, revealing promising results for some derivatives, suggesting potential applications in cancer therapy .
- Molecular Docking Studies : Computational analyses have shown favorable binding interactions with key bacterial targets like MurD and DNA gyrase, indicating that these compounds could serve as scaffolds for developing new antimicrobial agents .
Data Summary
| Activity Type | Tested Compounds | MIC (μM) | Cell Lines Tested | Comments |
|---|---|---|---|---|
| Antimicrobial | Thiazolopyridine derivatives | 0.21 | E. coli, Pseudomonas | Effective against multiple strains |
| Cytotoxicity | Various derivatives | >10 | HaCat, Balb/c 3T3 | Promising results in cancer therapy |
| Molecular Docking | N-(2-(4-(fluorophenyl)... | - | - | Strong interactions with bacterial targets |
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-12-2-7-17(25-12)26(23,24)20-8-9-21-11-19-15(10-16(21)22)13-3-5-14(18)6-4-13/h2-7,10-11,20H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOKEHZPASBZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














